

An In-depth Technical Guide to 4-Propylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

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This guide provides a comprehensive overview of **4-Propylbenzenesulfonamide**, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Properties

4-Propylbenzenesulfonamide is a chemical compound belonging to the benzenesulfonamide class, which is a common scaffold in medicinal chemistry. Accurate identification and understanding of its properties are crucial for any research or development application.

A comprehensive list of identifiers for **4-Propylbenzenesulfonamide** is provided below to ensure accurate compound identification across various databases and publications.^[1]

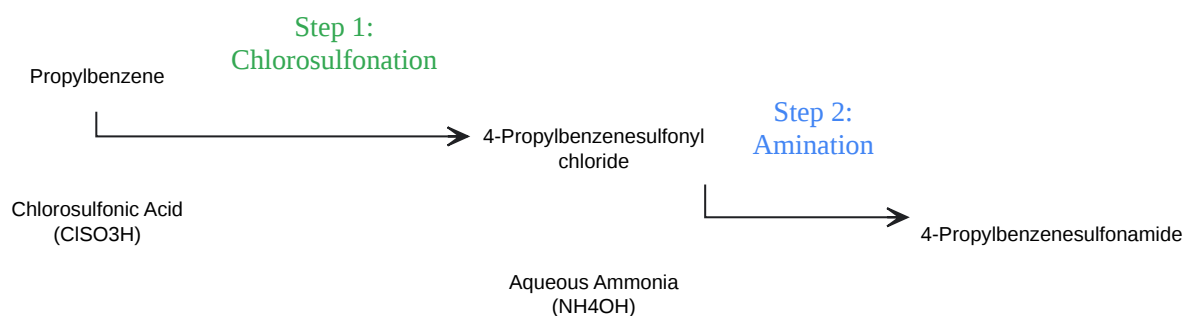
| Identifier Type | Value |
|--------------------------------|---|
| CAS Number | 1132-18-9 |
| PubChem CID | 2265561 |
| IUPAC Name | 4-propylbenzenesulfonamide |
| Molecular Formula | C ₉ H ₁₃ NO ₂ S |
| SMILES | <chem>CCCC1=CC=C(C=C1)S(=O)(=O)N</chem> |
| InChI | InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) |
| InChIKey | CICCMHNIYTXWRF-UHFFFAOYSA-N |
| European Community (EC) Number | 978-063-7 |
| ChEMBL ID | CHEMBL148660 |
| DSSTox Substance ID | DTXSID70367415 |

The following table summarizes the key computed physicochemical properties of **4-Propylbenzenesulfonamide**.

| Property | Value |
|--------------------------------|---------------------|
| Molecular Weight | 199.27 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 199.066699 g/mol |
| Topological Polar Surface Area | 68.2 Å ² |
| Heavy Atom Count | 13 |
| Complexity | 253 |

Experimental Synthesis Protocol

The synthesis of **4-Propylbenzenesulfonamide** can be achieved through a two-step process starting from propylbenzene: chlorosulfonation followed by amination. This method is a standard approach for the preparation of arylsulfonamides.



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Caption: Reaction scheme for the synthesis of **4-Propylbenzenesulfonamide**.

Materials:

- Propylbenzene
- Chlorosulfonic acid
- Dichloromethane (anhydrous)
- Ice
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Charge the flask with propylbenzene (1.0 eq) dissolved in anhydrous dichloromethane.
- Cool the flask to 0 °C using an ice bath.
- Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Materials:

- 4-Propylbenzenesulfonyl chloride (from Step 1)
- Aqueous ammonia (concentrated)
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (1 M)
- Water
- Anhydrous magnesium sulfate

Procedure:

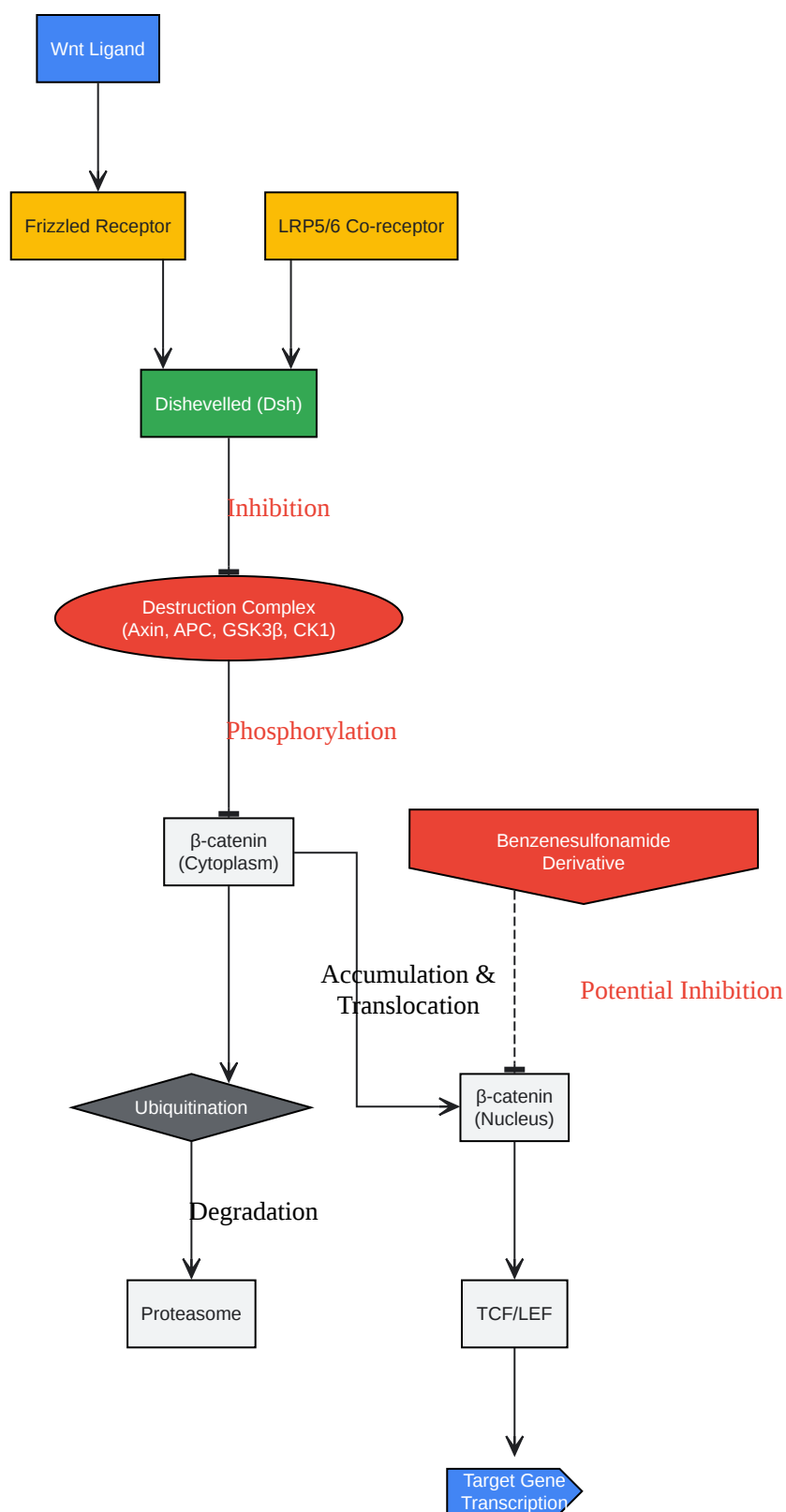
- Dissolve the crude 4-propylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. An exothermic reaction will occur, and a white precipitate may form.
- After the addition, allow the mixture to stir at room temperature for 1-2 hours.
- Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
- If a precipitate has formed, collect it by filtration. If the product remains in the organic phase, transfer the mixture to a separatory funnel.
- Wash the organic layer with water and then with 1 M hydrochloric acid to remove any remaining ammonia.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-propylbenzenesulfonamide** as a solid.

Potential Biological Signaling Pathways

Benzenesulfonamide derivatives are known to interact with various biological targets and signaling pathways. While the specific biological activity of **4-propylbenzenesulfonamide** is not extensively documented, compounds with this scaffold have been shown to act as inhibitors of key cellular processes, including the Wnt/ β -catenin signaling pathway, which is crucial in both development and disease, particularly cancer.^[2]

The Wnt/ β -catenin pathway is a critical signaling cascade that regulates gene expression. In the "off" state (absence of Wnt), β -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on" state (presence of Wnt), the destruction complex is inhibited, allowing β -catenin to accumulate, translocate to the nucleus,

and activate target gene transcription. Some sulfonamide derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction of β -catenin with its transcriptional co-activators.[2]



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References

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- 2. ANASTASIA PARISI | MOLECULAR DESIGN AND CHARACTERIZATION FOR THE PROMOTION OF HEALTH AND WELL-BEING: FROM DRUG TO FOOD [phd.uniroma1.it]
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